molecular formula C13H15NO4 B7867852 Ethyl 3-(4-cyano-2-methoxy-phenoxy)propanoate

Ethyl 3-(4-cyano-2-methoxy-phenoxy)propanoate

Cat. No.: B7867852
M. Wt: 249.26 g/mol
InChI Key: ILMNKZNCCFOCHQ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-cyano-2-methoxy-phenoxy)propanoate is an organic compound with the molecular formula C13H15NO4 It is an ester derivative that features a cyano group and a methoxy group attached to a phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-cyano-2-methoxy-phenoxy)propanoate typically involves the esterification of 3-(4-cyano-2-methoxy-phenoxy)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-cyano-2-methoxy-phenoxy)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Hydrolysis: 3-(4-cyano-2-methoxy-phenoxy)propanoic acid and ethanol.

    Reduction: Ethyl 3-(4-amino-2-methoxy-phenoxy)propanoate.

    Substitution: Various substituted phenoxypropanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-cyano-2-methoxy-phenoxy)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-cyano-2-methoxy-phenoxy)propanoate is primarily determined by its functional groups. The cyano group can participate in hydrogen bonding and other interactions with biological targets, while the ester group can undergo hydrolysis to release active metabolites. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-methoxyphenyl)propanoate: Similar structure but lacks the cyano group.

    Ethyl 3-(4-cyano-2-hydroxy-phenoxy)propanoate: Similar structure but has a hydroxy group instead of a methoxy group.

Uniqueness

Ethyl 3-(4-cyano-2-methoxy-phenoxy)propanoate is unique due to the presence of both cyano and methoxy groups on the phenoxy ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 3-(4-cyano-2-methoxyphenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-3-17-13(15)6-7-18-11-5-4-10(9-14)8-12(11)16-2/h4-5,8H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMNKZNCCFOCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOC1=C(C=C(C=C1)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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